1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 329064-07-5
Cat. No.: VC21316885
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 329064-07-5 |
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Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 g/mol |
IUPAC Name | 1,5-dimethyltriazole-4-carboxylic acid |
Standard InChI | InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10) |
Standard InChI Key | CTIOCGQJYWNIBA-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1C)C(=O)O |
Canonical SMILES | CC1=C(N=NN1C)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid consists of a 1,2,3-triazole core with methyl substituents at positions 1 and 5, and a carboxylic acid functional group at position 4. This particular arrangement of functional groups contributes to its unique chemical properties and reactivity profile.
Basic Identification and Properties
The compound is characterized by the following properties:
Structural Features
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three consecutive nitrogen atoms. This structural arrangement contributes significantly to the compound's stability and chemical behavior. The carboxylic acid group at position 4 imparts acidic properties to the molecule and provides a versatile handle for further functionalization through various chemical transformations.
Physical Properties and Spectroscopic Data
Predicted collision cross section (CCS) values for various ionized forms of the compound provide valuable data for analytical characterization:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 142.06111 | 127.7 |
[M+Na]+ | 164.04305 | 138.6 |
[M+NH4]+ | 159.08765 | 133.7 |
[M+K]+ | 180.01699 | 137.0 |
[M-H]- | 140.04655 | 125.7 |
[M+Na-2H]- | 162.02850 | 131.6 |
[M]+ | 141.05328 | 128.3 |
[M]- | 141.05438 | 128.3 |
These collision cross section values are particularly useful for mass spectrometry-based identification and quantification of the compound in complex mixtures.
Synthesis Methods
Various synthetic approaches have been developed for preparing 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and related 1,2,3-triazole carboxylic acids. These methods demonstrate the versatility of chemical pathways available for accessing this important heterocyclic compound.
One-Step Synthesis from Azides and β-Ketoesters
A direct and efficient one-step method involves the reaction of azides with β-ketoesters in the presence of a base. This approach provides a convenient route to 1,2,3-triazole carboxylic acids, including 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid:
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The azide (25 mmol) is combined with potassium carbonate (10.5 g, 3 eq) and a β-ketoester (28 mmol) in a reaction vessel .
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Aqueous ethanol (95%, 45 mL) is added, followed by water (15 mL) .
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The reaction mixture is heated at 80°C for approximately 16 hours until homogeneity is achieved .
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After cooling to room temperature, the mixture is extracted with ethyl acetate .
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The aqueous phase is cooled to 0°C and neutralized with 1M HCl, resulting in the formation of a white precipitate .
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The precipitate is filtered, washed with water, and dried over P2O5 under high vacuum to obtain the final product .
This method typically yields 30-95% of the desired 1,2,3-triazole carboxylic acid and can be scaled up to approximately 100 g .
Decarboxylative Triazolation Method
A more recent and innovative approach involves photocatalytic, tricomponent decarboxylative triazolation:
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This method enables direct conversion of carboxylic acids to triazoles in a single-step, triple catalytic coupling with alkynes and a simple azide reagent .
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Experimental studies have demonstrated that carboxylic acids and alkynes can be converted to triazoles with excellent yields (up to 93% yield, 86% isolated yield) .
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The reaction proceeds via photocatalytic activation, creating a more sustainable and atom-economical synthetic pathway .
This approach represents a significant advancement in triazole synthesis, reducing the need for preinstallation of azide precursors and expanding the accessible chemical space of triazole compounds .
Traditional Azide-Alkyne Cycloaddition
The synthesis of 1,5-disubstituted 1,2,3-triazoles, including the parent compound 1,5-dimethyl-1H-1,2,3-triazole, typically involves the Huisgen azide-alkyne cycloaddition reaction. This approach can be adapted for the synthesis of the carboxylic acid derivative by:
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Performing the cycloaddition with an alkyne containing a carboxylic acid precursor.
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Post-functionalization of the triazole ring to introduce the carboxylic acid group.
These traditional methods often require copper or other metal catalysts to facilitate the cycloaddition reaction under mild conditions.
Applications and Importance
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid and related 1,2,3-triazole derivatives have garnered significant attention due to their versatile applications across multiple disciplines.
Pharmaceutical Applications
The 1,2,3-triazole unit serves as a structural backbone in numerous bioactive compounds and pharmaceuticals:
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Antibiotics: Triazole-containing compounds exhibit antimicrobial properties against various pathogens .
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Antiallergics: These compounds can modulate immune responses associated with allergic reactions .
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Antimetastasis agents: Some triazole derivatives show potential in preventing cancer metastasis .
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Anticonvulsants: Triazole-based molecules have demonstrated activity in controlling seizures .
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Antidepressants: Certain triazole compounds affect neurotransmitter systems implicated in depression .
The carboxylic acid functionality in 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid provides additional opportunities for derivatization and optimization of pharmacological properties.
Chemical Research and Synthesis
The compound serves as an important building block and intermediate in synthetic organic chemistry:
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As a versatile scaffold for constructing more complex molecules.
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As a bioisosteric replacement for amides, carboxylic acids, and other carbonyl groups in medicinal chemistry .
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As a linker in click chemistry applications, facilitating the construction of complex molecular architectures .
Materials Science
Triazole-containing compounds, including derivatives of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, find applications in materials science:
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As components in polymeric materials with specific functional properties.
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In the development of chemosensors and molecular recognition systems.
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As building blocks for supramolecular assemblies and coordination networks.
Research Findings and Chemical Space Analysis
Recent research has revealed important insights regarding the chemical space and molecular diversity of triazoles, including 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives.
Chemical Space Exploration
Data-guided analysis of the accessible chemical space of decarboxylative triazolation has provided valuable information about the structural diversity of triazole compounds:
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The transformation can significantly improve access to the structural diversity and molecular complexity of triazoles .
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Kernel density estimation (KDE) of the probability density function (PDF) reveals that triazolation-accessible triazoles exhibit greater density in higher molecular complexity regions .
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A broader distribution in the upper fraction of sp³ hybridized carbon (Fsp³) region is observed for triazolation-accessible products compared to known triazoles .
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Greater geometric diversity is observed for triazolation-accessible triazoles, particularly in the disk and sphere regions that are typically underrepresented in current drug discovery applications .
Comparison with Traditional Methods
The chemical space accessible through decarboxylative triazolation compared to traditional azide-alkyne cycloaddition reveals:
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Triazolation provides access to a more densely populated chemical space due to the greater abundance of carboxylic acids as starting materials .
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The method is complementary to current synthetic approaches for triazole construction .
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It can facilitate the construction of more structurally diverse libraries for drug discovery applications .
These findings suggest that direct decarboxylative triazolation represents a valuable addition to the synthetic toolkit for accessing diverse triazole structures, including derivatives of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.
Parameter | Specification |
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Package Size | 1g |
Lead Time | 50 Days |
Minimum Purity | 0.95 (95%) |
UN Number | 0 |
Dangerous Goods Class | 0 |
Packing Group | 0 |
Storage Temperature | 0 |
The commercial availability of this compound facilitates its use in research and development across various disciplines, from medicinal chemistry to materials science.
Related Compounds and Derivatives
The parent compound, 1,5-dimethyl-1H-1,2,3-triazole, is closely related to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and shares some fundamental properties:
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Molecular formula: C4H7N3
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Molecular weight: 97.12 g/mol
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CAS number: 15922-53-9
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It belongs to the class of 1,2,3-triazoles known for their aromatic properties and versatility in chemical reactions.
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